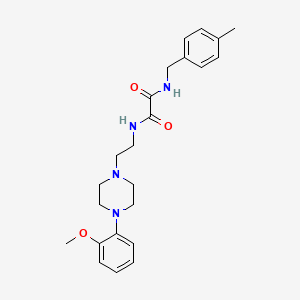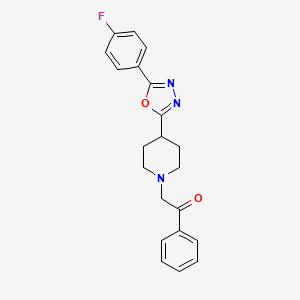![molecular formula C8H16ClNO B2449864 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride CAS No. 21933-20-0](/img/structure/B2449864.png)
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 21933-20-0. It has a molecular weight of 177.67 . The IUPAC name for this compound is (2-azabicyclo [2.2.2]octan-4-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” can be represented by the InChI code 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H . This indicates that the compound contains a bicyclic structure with a nitrogen atom and a hydroxyl group attached to the carbon atoms in the ring .
Physical And Chemical Properties Analysis
It has a melting point of 136-138°C . The compound is stable at room temperature and should be stored in a well-ventilated place with the container kept tightly closed .
Applications De Recherche Scientifique
Antiprotozoal Activity
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride derivatives have been studied for their antiprotozoal activities. Research shows that certain derivatives, such as 2-azabicyclo[3.2.2]nonanes, exhibit significant in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, suggesting potential for further development as antiprotozoal agents (Seebacher et al., 2005).
Synthesis and Structural Analysis
Various derivatives of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride have been synthesized and structurally analyzed. Studies focus on the synthesis of derivatives like 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one and structural studies of compounds such as (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Sun Yu, 2011); (Arias-Pérez et al., 2001).
Nicotinic Acetylcholine Receptor Agonists
Derivatives like (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) have been identified as selective α7 nicotinic acetylcholine receptor agonists. These compounds have shown promise for the treatment of cognitive impairment associated with neurological disorders, demonstrating high selectivity and positive effects in animal models of schizophrenia (Mazurov et al., 2012).
Antibacterial Activity
The antibacterial activity of cinchonidinyl-based acrylic and methacrylic homopolymers, synthesized from 2-Azabicyclo[2.2.2]octan-4-ylmethanol derivatives, has been evaluated. These studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in antibacterial treatments (Kumar et al., 2017).
Acetylcholinesterase Inhibitory Activity
A series of substituted 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones were synthesized and showed acetylcholinesterase inhibition. This finding suggests potential therapeutic applications in conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are commonly used (Huang et al., 2013).
Second Harmonic Generation Response
Studies have been conducted on the second harmonic generation response of quinuclidine-based structures, such as 1,2-bis(1-azoniabicyclo[2.2.2]octan-3-ylidene)hydrazine dichloride. These compounds, with their acentric structures, have shown strong second harmonic activity, which is significant in fields like nonlinear optics (Qiao et al., 2019).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Orientations Futures
Given the lack of specific information on “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride”, future research could focus on its synthesis, chemical reactions, and potential applications. As similar azabicyclo compounds have shown promise in the development of pharmaceuticals , this compound could also be explored in this context.
Propriétés
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)9-5-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFSPHAFZVSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N~1~-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![Tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)
